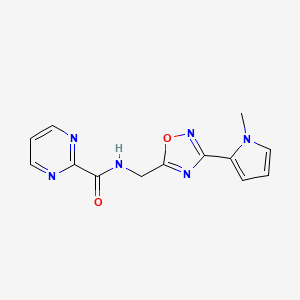
N-((3-(1-méthyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)méthyl)pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C13H12N6O2 and its molecular weight is 284.279. The purity is usually 95%.
BenchChem offers high-quality N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- N-((3-(1-méthyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)méthyl)pyrimidine-2-carboxamide présente un potentiel anticancéreux prometteur. Les chercheurs ont étudié sa capacité à inhiber la croissance tumorale en interférant avec des processus cellulaires clés. Il peut cibler des voies de signalisation ou des enzymes spécifiques impliquées dans la prolifération des cellules cancéreuses .
Activité anticancéreuse
Activité Biologique
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- A pyrimidine ring.
- An oxadiazole moiety.
- A pyrrole derivative.
The IUPAC name reflects its intricate design, which facilitates interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole and pyrrole motifs exhibit a wide range of biological activities:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibitory effects on cancer cell proliferation. |
| Antimicrobial | Activity against various bacterial strains. |
| Anti-inflammatory | Modulation of inflammatory pathways. |
| Antiviral | Potential efficacy against viral infections. |
| Neuroprotective | Effects on neurodegenerative disease models. |
The biological activity of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-2-carboxamide is attributed to its ability to interact with specific molecular targets. These include:
- Enzymes : The compound may inhibit enzymes such as carbonic anhydrase and histone deacetylases, which are involved in various cellular processes .
- Receptors : It may bind to receptors implicated in cancer and inflammation, altering their activity and downstream signaling pathways.
Anticancer Activity
A study highlighted the compound's potential against several cancer cell lines. The mean IC50 value was approximately 92.4 μM across a panel of 11 different cancer types, including lung and breast cancers . This suggests a promising avenue for further exploration in drug development.
Antimicrobial Properties
Another investigation into similar oxadiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 μg/mL. This positions the compound as a candidate for developing new antibacterial agents .
Research Findings
Recent literature emphasizes the diverse biological activities associated with oxadiazole derivatives:
- Anticancer : Compounds similar to N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-2-carboxamide have shown efficacy in inhibiting tumor growth through various mechanisms .
- Neuroprotective Effects : Some derivatives have demonstrated protective effects in neurodegenerative models, indicating potential applications in treating diseases like Alzheimer's .
- Inhibitory Potency : The compound exhibits inhibitory activity against several key enzymes involved in cancer progression and inflammation .
Propriétés
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2/c1-19-7-2-4-9(19)11-17-10(21-18-11)8-16-13(20)12-14-5-3-6-15-12/h2-7H,8H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJOANKUUVTPFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














